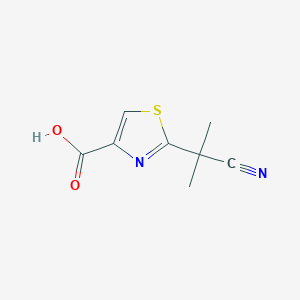

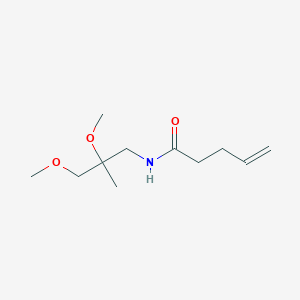

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

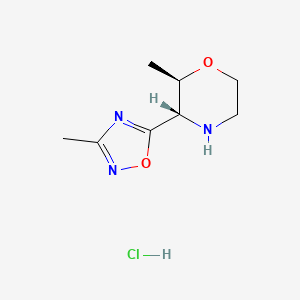

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, also known as DMHP, is a synthetic compound that belongs to the family of designer drugs. DMHP has been classified as a hallucinogenic drug due to its ability to alter the perception and behavior of individuals who consume it. The chemical structure of DMHP is similar to that of phencyclidine (PCP), which is a well-known dissociative drug. However, DMHP has not been extensively studied, and its properties and effects are not well understood.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- The synthesis and properties of stereoregular polyamides derived from L-tartaric acid, utilizing diamines similar in structure to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, have been explored for their highly crystalline nature, melting ranges, affinity to water, and moderate optical activity. These materials show potential for advanced polymer applications due to their unique structural and physical properties (Bou, Iribarren, & Muñoz-Guerra, 1994).

Antibacterial Activity

- Enaminone complexes of zinc and iron, related to the structure of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, were synthesized and characterized, showing significant antibacterial action against Escherichia coli and Staphylococcus aureus. This indicates potential applications in developing bactericidal agents (Mahmud et al., 2010).

Chemical Synthesis Techniques

- A method for the preparation of enamides through 'long-distance' migration of the double bond was described, highlighting the versatility of such compounds in synthetic chemistry. This method particularly emphasizes the manipulation of unsaturated amides, relevant to the synthesis of compounds structurally akin to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide (Sergeyev & Hesse, 2003).

Molecular Imprinting

- N-(2-Arylethyl)-2-methylprop-2-enamides were synthesized as versatile reagents for the synthesis of molecularly imprinted polymers. These polymers exhibited high affinity towards specific biomolecules, demonstrating the utility of such structures in creating selective and sensitive sensing materials (Sobiech, Maciejewska, & Luliński, 2022).

Novel Material Synthesis

- Aromatic polyamides containing ether linkages and pendant pentadecyl chains were synthesized from monomers related to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide. These polyamides exhibited excellent solubility, thermal stability, and potential for layer structure formation due to the flexible pentadecyl chains, offering insights into the design of amorphous materials with specific thermal and solubility properties (More, Pasale, & Wadgaonkar, 2010).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWJQUKAPQHELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)

![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)